An In-depth Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Core Properties and Synthetic Landscape
An In-depth Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Core Properties and Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a fluorinated derivative of the 7-azaindole scaffold. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and computational predictions to offer a detailed overview of its core basic properties, including pKa, solubility, and reactivity. Furthermore, this guide explores the synthetic routes to the core 7-azaindole structure and discusses the anticipated influence of the 4-fluoro and 2-oxo substitutions on its chemical behavior. This information is critical for its application as a key building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1][2]
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form crucial hydrogen bond interactions with a variety of biological targets, making it a cornerstone for the development of potent and selective inhibitors for a range of enzymes, particularly kinases.[1] The introduction of a fluorine atom at the 4-position and a carbonyl group at the 2-position, as in 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, is anticipated to significantly modulate the physicochemical and pharmacological properties of the parent scaffold. These modifications can influence factors such as metabolic stability, binding affinity, and membrane permeability, making this derivative a compound of high interest for drug development programs.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is paramount for its effective utilization in research and development.
Molecular Structure and Core Properties
The foundational properties of the molecule are summarized below.
| Property | Value | Source |
| CAS Number | 956460-93-8 | [Vendor Information] |
| Molecular Formula | C₇H₅FN₂O | [Vendor Information] |
| Molecular Weight | 152.13 g/mol | [Vendor Information] |
| IUPAC Name | 4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | [Vendor Information] |
Predicted pKa and Acidity/Basicity
The 7-azaindole ring system possesses both acidic (pyrrole N-H) and basic (pyridine nitrogen) functionalities. The pKa of the parent 7-azaindole is approximately 4.59 for the protonated pyridine nitrogen.[3]
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Pyridine Nitrogen (Basic Center): The electron-withdrawing nature of the fluorine atom at the 4-position and the carbonyl group at the 2-position is expected to decrease the basicity of the pyridine nitrogen, resulting in a predicted pKa lower than 4.59 .
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Pyrrole N-H (Acidic Center): The pyrrole N-H is weakly acidic. The presence of the adjacent carbonyl group in the lactam ring will significantly increase its acidity compared to the parent 7-azaindole.
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Lactam N-H (Acidic Center): The lactam N-H proton is expected to be the most acidic proton in the molecule due to the resonance stabilization of the resulting conjugate base.
Predicted pKa Values (Computational Estimation):
| Ionizable Center | Predicted pKa |
| Pyridine Nitrogen (Conjugate Acid) | ~ 2-3 |
| Lactam N-H | ~ 9-10 |
Note: These are estimated values and should be confirmed experimentally.
The interplay of these acidic and basic centers is crucial for understanding the compound's behavior in physiological environments and for designing effective purification and formulation strategies.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems.
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Aqueous Solubility: The introduction of the polar lactam functionality is expected to enhance aqueous solubility compared to the non-oxidized 4-fluoro-7-azaindole. However, the overall flat, heterocyclic structure may still limit extensive solubility in water. Computational models predict a low to moderate aqueous solubility .
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Organic Solvents: Based on the properties of the parent 7-azaindole, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like methanol and ethanol. Its solubility in non-polar solvents such as hexanes is likely to be poor. The solubility of the parent 7-azaindole has been experimentally determined in various solvents, showing good solubility in THF and acetone.[4]
Reactivity and Chemical Behavior
The reactivity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is dictated by the electronic properties of the 7-azaindole core, significantly influenced by the fluoro and oxo substituents.
Electrophilic Aromatic Substitution
The pyrrole ring of the 7-azaindole scaffold is generally more susceptible to electrophilic attack than the pyridine ring. However, the presence of the electron-withdrawing carbonyl group at the 2-position will deactivate the pyrrole ring towards electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a key reaction for the functionalization of this scaffold. The electron-withdrawing nature of the pyridine nitrogen and the fused pyrrole ring facilitates the attack of nucleophiles at this position. This reactivity is a cornerstone for the synthesis of more complex derivatives.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution.
N-Alkylation and N-Acylation
The lactam nitrogen is susceptible to alkylation and acylation reactions under appropriate basic conditions. This provides a handle for introducing a variety of substituents at the N1 position, which can be crucial for modulating biological activity and physicochemical properties.
Reactions at the Carbonyl Group
The lactam carbonyl group can potentially undergo reactions typical of amides, such as reduction or reaction with organometallic reagents, although these transformations might require harsh conditions and could compete with reactions at other sites of the molecule.
Synthetic Approaches
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is not extensively detailed in the literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of the 7-azaindole core and its derivatives. A likely approach involves the initial construction of the 4-fluoro-7-azaindole scaffold followed by oxidation at the 2-position.
Synthesis of the 4-Fluoro-7-azaindole Core
Several methods have been reported for the synthesis of the 4-fluoro-7-azaindole core. One common strategy involves the fluorination of a pre-existing 7-azaindole derivative. Another approach builds the fluorinated pyridine ring first, followed by the construction of the pyrrole ring.
Caption: A potential synthetic workflow for the target molecule.
Oxidation to the 2-Oxo Derivative
Once the 4-fluoro-7-azaindole core is obtained, the introduction of the carbonyl group at the 2-position can be achieved through various oxidative methods. The specific conditions would need to be optimized to achieve selective oxidation without affecting other sensitive functional groups.
Applications in Medicinal Chemistry
Derivatives of the 7-azaindole scaffold are prominent in numerous drug discovery programs, particularly as kinase inhibitors.[2] The structural features of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one make it an attractive building block for the synthesis of novel therapeutic agents.
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Kinase Inhibition: The 7-azaindole core can act as a hinge-binder, forming key hydrogen bonds with the kinase hinge region. The substituents at various positions can then be modified to achieve potency and selectivity for specific kinases.
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Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein. The lactam functionality can improve solubility and provide an additional point for hydrogen bonding.
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Scaffold for Library Synthesis: The reactivity of the 4-fluoro position allows for the straightforward synthesis of libraries of compounds for high-throughput screening, accelerating the drug discovery process.
Conclusion
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a valuable heterocyclic building block with significant potential in medicinal chemistry. While direct experimental data on its basic properties are scarce, a comprehensive understanding of its chemical nature can be inferred from the well-established chemistry of the 7-azaindole scaffold and the predictable electronic effects of its substituents. Its reactivity, particularly at the 4-position, provides a versatile platform for the synthesis of novel and potent bioactive molecules. Further experimental characterization of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
- Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University. (2020).
- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflamm
- General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles.
- Azaindole Therapeutic Agents. PMC - PubMed Central.
- The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. (2007).
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. (2022).
- Azaindole therapeutic agents. PubMed - NIH. (2020).
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
